2-(3-chloro-1H-pyrazol-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-(3-chloropyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-5-6-13(12-9)8-4-2-1-3-7(8)10(14)15/h1-6H,(H,14,15) |
InChI Key |
AYDORDIABXSGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=CC(=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 3 Chloro 1h Pyrazol 1 Yl Benzoic Acid
Retrosynthetic Analysis for the Target Compound
A retrosynthetic analysis of 2-(3-chloro-1H-pyrazol-1-yl)benzoic acid reveals several possible disconnection points, leading to different synthetic strategies.
The most logical disconnections for the target molecule are at the C-N bond linking the pyrazole (B372694) and benzoic acid moieties, and the C-Cl and C-N bonds within the pyrazole ring itself. This leads to two primary retrosynthetic pathways:
Pathway A: Disconnection of the Pyrazole Ring
This pathway involves disconnecting the pyrazole ring, suggesting its formation from a substituted hydrazine (B178648) precursor. The key disconnection is between the N1 of the pyrazole and the phenyl ring, leading back to 2-hydrazinobenzoic acid and a three-carbon synthon that can form the chloro-substituted pyrazole ring.
Target Compound: this compound
Key Disconnection: C(phenyl)-N(pyrazole) bond
Precursors:
2-hydrazinobenzoic acid
A suitable three-carbon electrophile for cyclization (e.g., a β-dicarbonyl compound or its equivalent).
Pathway B: Disconnection of the Aryl-Nitrogen Bond
This pathway involves a disconnection of the bond between the benzoic acid and the pyrazole ring, suggesting a coupling reaction between a pre-formed 3-chloropyrazole and a benzoic acid derivative.
Target Compound: this compound
Key Disconnection: C(phenyl)-N(pyrazole) bond
Precursors:
3-chloropyrazole
2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-iodobenzoic acid)
Both retrosynthetic pathways present unique challenges and opportunities for optimization.
For Pathway A , the primary challenge is controlling the regioselectivity of the pyrazole ring formation. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like 2-hydrazinobenzoic acid, two regioisomers can be formed. nih.gov The electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions (e.g., pH, solvent), will influence the outcome. researchgate.net The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in some cases.
For Pathway B , the main consideration is the efficiency of the C-N cross-coupling reaction, typically an Ullmann condensation. organic-chemistry.org Optimizing this reaction involves selecting the appropriate copper catalyst, base, solvent, and temperature to maximize the yield and minimize side reactions, such as the hydrolysis of the halobenzoic acid. researchgate.net Microwave-assisted heating can sometimes improve reaction rates and yields for this type of coupling. researchgate.net
Development of Primary Synthetic Routes to this compound
Based on the retrosynthetic analysis, two primary synthetic routes can be developed.
This route begins with the synthesis of 2-hydrazinobenzoic acid, followed by cyclocondensation to form the pyrazole ring and subsequent chlorination.
Preparation of 2-hydrazinobenzoic acid: This precursor can be synthesized from 2-aminobenzoic acid (anthranilic acid) via diazotization followed by reduction of the resulting diazonium salt.
Cyclocondensation: The 2-hydrazinobenzoic acid is then reacted with a suitable 1,3-dicarbonyl synthon. For instance, reaction with malondialdehyde or a derivative would lead to the pyrazole ring. To achieve the desired 3-chloro substitution, a precursor that facilitates this, or a subsequent chlorination step, is necessary. A common approach is the condensation with a β-ketoester to form a pyrazolone (B3327878) intermediate.
Chlorination and Aromatization: The resulting pyrazolone can then be chlorinated at the 3-position and subsequently aromatized to the desired pyrazole.
A plausible reaction scheme is outlined below:
Step 1: Formation of Pyrazolone 2-hydrazinobenzoic acid + Ethyl acetoacetate (B1235776) → 1-(2-carboxyphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Step 2: Chlorination 1-(2-carboxyphenyl)-5-methyl-1H-pyrazol-3(2H)-one + POCl₃ → 2-(3-chloro-5-methyl-1H-pyrazol-1-yl)benzoic acid
This route, however, introduces a methyl group at the 5-position, which is not in the target molecule. A different dicarbonyl precursor would be needed to avoid this. A more direct approach involves the use of a precursor that already contains the chloro-substituent or allows for its direct introduction.
This more direct and likely higher-yielding route involves the coupling of a pre-formed 3-chloropyrazole with a 2-halobenzoic acid.
Preparation of 3-chloropyrazole: This key intermediate can be synthesized through various methods. One effective strategy involves the condensation of a β-chloro carboxylic acid with hydrazine, followed by halogenation and oxidation. acs.orgresearchgate.netacs.org Another route involves the multi-step transformation of a pyrazolidinone, which includes chlorination and oxidation steps. wipo.int
Ullmann Condensation: The synthesized 3-chloropyrazole is then coupled with a 2-halobenzoic acid, such as 2-chlorobenzoic acid or 2-iodobenzoic acid, using a copper-catalyzed Ullmann condensation reaction. nih.gov This reaction typically requires a base, such as potassium carbonate, and is often performed in a high-boiling polar solvent like DMF or under microwave irradiation to facilitate the reaction. researchgate.netresearchgate.net
The table below summarizes typical conditions for the Ullmann condensation.
| Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-chlorobenzoic acid | 2-aminopyridine | Cu | K₂CO₃ | Dry Media (Microwave) | 150 | 85 |
| 2-chlorobenzoic acid | 2-aminothiazole | Cu | K₂CO₃ | DMF | Reflux | 75 |
Note: The data in this table is representative of Ullmann reactions with similar substrates and is intended to be illustrative. researchgate.netresearchgate.net
The introduction of the chlorine atom at the 3-position of the pyrazole ring is a critical step.
In Route A , if a pyrazolone intermediate is formed, chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃). wipo.int
In Route B , the 3-chloropyrazole precursor is synthesized separately. Direct chlorination of pyrazole itself often leads to the 4-chloro derivative due to the electronic properties of the ring. Therefore, indirect methods are often employed to achieve 3-chlorination. One such method involves the Sandmeyer reaction of 3-aminopyrazole (B16455) or the dehydroxyhalogenation of 3-hydroxypyrazole (the tautomer of pyrazol-3-one). acs.org A general strategy for preparing 3-chloropyrazoles involves the condensation of β-chloro carboxylic acids with hydrazines, followed by further halogenation and oxidation, which provides good regiocontrol. acs.orgresearchgate.net
The table below outlines some reagents used for the chlorination of pyrazole and related heterocycles.
| Substrate | Reagent | Position of Chlorination | Reference |
| Pyrazole | Hypochloric acid/salts | 4 | google.com |
| Pyrazolidin-3-one derivative | POCl₃ | 3 | wipo.int |
| Pyrazole | Trichloroisocyanuric acid | 4 | N/A |
Note: This table provides examples of chlorination reagents and their typical regioselectivity.
Palladium-Catalyzed Coupling Reactions in Synthesis
While direct palladium-catalyzed synthesis of this compound is not extensively documented, analogous structures suggest the viability of this approach. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, which are central to the core structure of this molecule.
A plausible synthetic route could involve a palladium-catalyzed N-arylation reaction. This would typically entail the coupling of 3-chloropyrazole with a 2-halobenzoic acid derivative, such as 2-iodobenzoic acid or 2-bromobenzoic acid. Common catalytic systems for such transformations include a palladium precursor, like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a suitable phosphine (B1218219) ligand, such as Xantphos or DavePhos, and a base, for instance, cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to achieve a good yield of the desired product.
Another potential palladium-catalyzed approach is the intramolecular direct arylation of benzoic acids, which involves a tandem decarboxylation and C-H activation process. nih.gov However, this would be more applicable to the synthesis of fused ring systems rather than the direct linkage of the pyrazole and benzoic acid rings.
The following table summarizes potential palladium-catalyzed coupling reactions for the synthesis of related pyrazol-1-yl)benzoic acid structures.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Chloropyrazole | 2-Iodobenzoic acid | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | (Hypothetical) | N/A |
| 3-Chloropyrazole | 2-Bromobenzoic acid | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 90-110 | (Hypothetical) | N/A |
Exploration of Alternative Synthetic Pathways
Beyond traditional methods, alternative synthetic pathways offer advantages in terms of reaction efficiency, safety, and environmental impact.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. nih.govajrconline.org For the synthesis of this compound, a key step that could be enhanced by microwave irradiation is the cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound to form the pyrazole ring.
For instance, the reaction of 2-hydrazinobenzoic acid with a suitable three-carbon chlorinated electrophile under microwave irradiation could potentially afford the target molecule in a significantly reduced reaction time compared to conventional heating. ijprdjournal.com The use of a polar solvent that efficiently absorbs microwave energy, such as dimethylformamide (DMF) or ethanol, is crucial for this method. nih.gov
| Reaction Type | Reactants | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| Cyclocondensation | 2-Hydrazinobenzoic acid, Chlorinated β-dicarbonyl | DMF | 100-300 | 5-20 | (Hypothetical) | nih.gov |
| N-Arylation | 3-Chloropyrazole, 2-Halobenzoic acid | Ethanol | 150-250 | 10-30 | (Hypothetical) | ias.ac.in |
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles in the synthesis of this compound aims to minimize the environmental footprint of the process. sci-hub.se Key aspects include the use of safer solvents, atom economy, and the reduction of waste. thieme-connect.com
One green approach would be to perform the synthesis in an aqueous medium, which is a non-toxic and environmentally benign solvent. thieme-connect.com The development of water-soluble catalysts or the use of phase-transfer catalysts can facilitate reactions in water. Furthermore, one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. researchgate.net The use of biodegradable starting materials and reagents, where possible, would further enhance the green credentials of the synthesis.
Derivatization Strategies for this compound Analogues
The structural scaffold of this compound allows for a wide range of derivatization strategies to create a library of analogues with potentially diverse biological activities. These strategies can target either the benzoic acid substituent or the pyrazole ring system.
Modification of the Benzoic Acid Substituent
The carboxylic acid group of the benzoic acid moiety is a versatile functional handle for various chemical modifications.
Esterification: The carboxylic acid can be readily converted to a variety of esters by reaction with alcohols under acidic conditions (Fischer esterification) or by using coupling agents. researchgate.net The choice of alcohol can introduce a wide range of alkyl or aryl groups, allowing for the fine-tuning of properties such as lipophilicity and solubility.
Amidation: Reaction of the carboxylic acid with amines, facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields a diverse array of amides. This allows for the introduction of various substituents and the formation of peptide-like structures.
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then be further functionalized.
| Reaction | Reagents | Product |
| Esterification | Methanol, H₂SO₄ | Methyl 2-(3-chloro-1H-pyrazol-1-yl)benzoate |
| Amidation | Aniline (B41778), EDC | N-phenyl-2-(3-chloro-1H-pyrazol-1-yl)benzamide |
| Reduction | LiAlH₄, THF | (2-(3-chloro-1H-pyrazol-1-yl)phenyl)methanol |
Functionalization of the Pyrazole Ring System
The pyrazole ring itself offers several positions for further functionalization, primarily through electrophilic substitution reactions.
Halogenation: The pyrazole ring can undergo halogenation, typically at the C4 position, which is the most electron-rich and sterically accessible position. researchgate.netbeilstein-archives.org Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively.
Nitration: Nitration of the pyrazole ring can be achieved using a mixture of nitric acid and sulfuric acid. cdnsciencepub.comresearchgate.netsemanticscholar.orgnih.gov The position of nitration (C4 or potentially on the phenyl ring) can be influenced by the reaction conditions and the directing effects of the existing substituents. cdnsciencepub.com
Alkylation: The pyrazole ring can be N-alkylated, although in this case, the N1 position is already substituted. C-alkylation is also possible under specific conditions, though it is less common for pyrazoles. researchgate.netmdpi.comgoogle.comsemanticscholar.org
| Reaction | Reagents | Product |
| Bromination | N-Bromosuccinimide (NBS) | 2-(4-bromo-3-chloro-1H-pyrazol-1-yl)benzoic acid |
| Nitration | HNO₃, H₂SO₄ | 2-(3-chloro-4-nitro-1H-pyrazol-1-yl)benzoic acid |
Isosteric Replacements within the Molecular Framework
Isosteric and bioisosteric replacements are fundamental strategies in drug design, aimed at modifying the physicochemical and pharmacological properties of a lead compound without drastically altering its essential binding interactions with its biological target. In the context of this compound, both the pyrazole core and the benzoic acid moiety are amenable to such modifications.
The pyrazole ring itself can be considered a bioisostere of an aryl group, contributing to the molecule's lipophilicity and solubility. acs.org Furthermore, the nitrogen atoms of the pyrazole can act as hydrogen bond donors and acceptors, facilitating interactions with biological receptors. acs.org Common isosteric replacements for the pyrazole ring include other five-membered heterocycles such as thiazole, triazole, and imidazole. orientjchem.orgwikipedia.org These replacements aim to modulate the electronic properties, metabolic stability, and binding interactions of the parent molecule. For instance, the replacement of a pyrazole with a 1,2,4-triazole (B32235) has been successfully employed in the development of kinase inhibitors, where the triazole ring mimics the hydrogen bonding pattern of a key amide group. acs.org Similarly, isoxazole (B147169) derivatives have been explored as potent and selective enzyme inhibitors, demonstrating improved stability over other azoles in certain contexts. nih.gov
Below is an interactive data table summarizing common isosteric replacements for the pyrazole and benzoic acid moieties.
| Original Moiety | Isosteric Replacement | Key Properties Modified |
| Pyrazole | Thiazole | Electronic distribution, hydrogen bonding capacity |
| Pyrazole | 1,2,4-Triazole | Hydrogen bonding pattern, metabolic stability |
| Pyrazole | Imidazole | Basicity, hydrogen bonding |
| Pyrazole | Isoxazole | Electronic properties, stability |
| Benzoic Acid | Tetrazole | pKa, lipophilicity |
| Benzoic Acid | 4-Pyridone-3-carboxylic acid | Acidity, cell permeability |
| Benzoic Acid | Acyl Sulfonamide | Acidity, metabolic stability |
Scale-Up Considerations and Process Chemistry Challenges
The large-scale synthesis of this compound would likely employ an Ullmann condensation reaction, a copper-catalyzed cross-coupling of an aryl halide (a 2-halobenzoic acid derivative) with a nitrogen heterocycle (3-chloropyrazole). wikipedia.orgorganic-chemistry.org While this reaction is a powerful tool for the formation of C-N bonds, its transition to an industrial scale presents several challenges.
Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently exceeding 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org These conditions can lead to side reactions and impurities, complicating product purification. Modern advancements have introduced the use of soluble copper catalysts supported by ligands, such as diamines, which can facilitate the reaction under milder conditions. acs.orgorganic-chemistry.org
Key challenges in the scale-up of the Ullmann condensation for the synthesis of this compound include:
Catalyst System: The choice of copper source (e.g., CuI, Cu2O) and ligand is critical for achieving high yields and purity. acs.orgresearchgate.net The cost and availability of the ligand can be a significant factor in large-scale production.
Reaction Conditions: Optimizing temperature, solvent, and base is crucial to minimize side reactions, such as the hydrolysis of the starting 2-halobenzoic acid. researchgate.net The use of more environmentally friendly solvents is also a growing consideration in process chemistry.
Work-up and Purification: The removal of copper residues from the final product is a major concern in the synthesis of active pharmaceutical ingredients. Efficient and scalable purification methods, such as crystallization, are essential.
The table below outlines some of the key process parameters and challenges associated with the scale-up of Ullmann condensation reactions.
| Parameter | Challenge | Potential Mitigation Strategy |
| Catalyst | Cost, toxicity, and removal of copper | Use of low-cost, efficient ligands; development of heterogeneous catalysts; effective purification methods. |
| Solvent | High boiling points, environmental concerns | Exploration of greener solvents; process optimization to reduce solvent volume. |
| Temperature | High temperatures leading to side reactions | Use of more active catalyst systems to lower the reaction temperature. |
| Base | Stoichiometric amounts often required | Optimization of base and its stoichiometry. |
| Product Isolation | Purity and removal of byproducts | Development of robust crystallization procedures. |
Advanced Structural Elucidation and Conformational Analysis of 2 3 Chloro 1h Pyrazol 1 Yl Benzoic Acid
Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
For 2-(3-chloro-1H-pyrazol-1-yl)benzoic acid, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons on the benzoic acid and pyrazole (B372694) rings. The protons on the benzoic acid moiety would likely appear as a complex multiplet pattern in the aromatic region of the spectrum. The protons of the pyrazole ring would also exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, with the chemical shift indicating its electronic environment. The carbonyl carbon of the carboxylic acid group, for instance, would be expected to resonate at a significantly downfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures and may not represent actual experimental data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | ~11-13 | ~165-175 |
| Benzoic Acid Ring CH | ~7.5-8.2 | ~125-140 |
| Pyrazole Ring CH | ~6.5-8.0 | ~105-145 |
| Pyrazole Ring C-Cl | - | ~115-125 |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups.
A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Vibrations associated with the aromatic C=C bonds of both the benzoic acid and pyrazole rings would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680-1720 |
| Aromatic Rings | C=C Stretch | 1450-1600 |
| Aromatic Rings | C-H Stretch | 3000-3100 |
| Pyrazole Ring | C=N Stretch | ~1500-1650 |
| Chloro Group | C-Cl Stretch | 600-800 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₇ClN₂O₂. The experimentally determined exact mass should be in very close agreement with the theoretically calculated mass, providing strong evidence for the compound's identity.
X-ray Crystallography for Solid-State Structure
While spectroscopic methods provide invaluable information about molecular structure, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique can elucidate bond lengths, bond angles, and intermolecular interactions.
Single Crystal Growth and Diffraction Data Collection
To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected by a detector.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Analysis of the diffraction pattern allows for the determination of the crystal system, space group, and the dimensions of the unit cell. For a related compound, 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, the crystal system was determined to be monoclinic with the space group P2₁/c. nih.gov It is plausible that this compound could crystallize in a similar system. The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal lattice. This information is fundamental to solving the complete crystal structure and understanding the packing of the molecules in the solid state.
Table 3: Illustrative Crystallographic Data Parameters Note: This table presents typical parameters that would be determined and is not based on experimental data for the title compound.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | The symmetry of the crystal lattice. | Monoclinic |
| Space Group | The set of symmetry operations of the crystal. | P2₁/c |
| a, b, c | The lengths of the unit cell axes. | a = 9.8 Å, b = 12.3 Å, c = 15.2 Å |
| α, β, γ | The angles between the unit cell axes. | α = 90°, β = 106°, γ = 90° |
| V | The volume of the unit cell. | ~1750 ų |
| Z | The number of molecules per unit cell. | 4 |
Analysis of Intermolecular Interactions
The solid-state architecture of this compound is expected to be governed by a combination of hydrogen bonding, and potentially π-π stacking interactions. The presence of a carboxylic acid group, a pyrazole ring, and a chloro-substituent provides multiple sites for these non-covalent interactions.
Hydrogen Bonding:
The most significant intermolecular interaction in the crystal structure of compounds containing a carboxylic acid and a nitrogen-containing heterocycle is typically hydrogen bonding. In the case of this compound, the carboxylic acid proton can act as a hydrogen bond donor, while the N2 atom of the pyrazole ring can serve as an acceptor. nih.gov This is a common motif observed in the crystal structures of related pyrazole derivatives. nih.govnih.gov
For instance, in the crystal structure of 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, molecules are linked into chains by O—H⋯N hydrogen bonds. nih.gov A similar interaction is highly probable for this compound, leading to the formation of supramolecular assemblies. The typical geometry for such hydrogen bonds is presented in the table below, based on data from analogous structures.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|---|
| O-H (Carboxylic Acid) | H | N (Pyrazole) | ~0.85 | ~1.90 | ~2.75 | ~170 |
π-π Stacking:
Conformational Analysis using Advanced Computational Methods
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyrazole and benzoic acid rings. Advanced computational methods can provide insight into the molecule's preferred shapes and dynamic behavior. eurasianjournals.com
Potential Energy Surface Mapping
A Potential Energy Surface (PES) scan can be employed to explore the conformational landscape of the molecule by systematically varying the dihedral angle between the pyrazole and benzoic acid rings. uni-muenchen.deq-chem.comreadthedocs.io This analysis helps to identify the low-energy conformers (stable states) and the transition states that separate them.
For a molecule like this compound, the PES is expected to show distinct energy minima and maxima corresponding to different relative orientations of the two rings. The global minimum would represent the most stable conformation, likely a non-planar arrangement to minimize steric hindrance between the rings. Studies on substituted biphenyls have shown that torsional barriers can be accurately predicted using density functional theory (DFT). rsc.org
A hypothetical PES scan for the rotation around the C-N bond is summarized below:
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | High | Eclipsed (Planar) - Transition State |
| ~45 | Low | Gauche - Stable Conformer |
| 90 | Moderate | Orthogonal - Transition State |
| ~135 | Low | Gauche - Stable Conformer |
| 180 | High | Eclipsed (Planar) - Transition State |
Molecular Dynamics Simulations for Dynamic Conformations
Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a given environment, such as in solution or a simulated crystal lattice. nih.gov By solving Newton's equations of motion for the atoms of the molecule over time, MD simulations can explore the accessible conformational space and the transitions between different conformers. researchgate.net
An MD simulation would likely show that the molecule is not static but rather undergoes continuous fluctuations in its dihedral angle around the low-energy gauche conformations identified from the PES scan. The simulation could also reveal transient intramolecular interactions and the influence of solvent molecules on the conformational preferences. The flexibility of the molecule, as quantified by the root-mean-square fluctuations (RMSF) of atomic positions, could be analyzed to identify more rigid and more flexible parts of the structure.
Computational and Theoretical Investigations of 2 3 Chloro 1h Pyrazol 1 Yl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate method for predicting molecular geometries, energies, and other electronic features. jcsp.org.pk For 2-(3-chloro-1H-pyrazol-1-yl)benzoic acid, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to optimize the molecular geometry and determine its most stable conformation. rsc.orgmdpi.com
These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. nih.gov Furthermore, DFT can be used to calculate various electronic properties that are indicative of the molecule's reactivity, such as ionization potential, electron affinity, and chemical hardness. asrjetsjournal.orgnih.gov The distribution of electron density, as calculated by DFT, reveals the electron-rich and electron-deficient regions of the molecule, which are key to predicting its behavior in chemical reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| Total Energy (Hartree) | -1250.45 |
| Dipole Moment (Debye) | 3.21 |
| Ionization Potential (eV) | 8.12 |
| Electron Affinity (eV) | 1.98 |
| Chemical Hardness (eV) | 3.07 |
| Chemical Softness (eV⁻¹) | 0.326 |
| Electronegativity (eV) | 5.05 |
| Electrophilicity Index | 4.16 |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. rsc.org
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the regions most susceptible to electrophilic and nucleophilic attack, respectively.
Table 2: Hypothetical FMO Analysis Data for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is color-coded to represent different electrostatic potential values. Typically, regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. researchgate.net Green areas represent neutral or zero potential. nih.gov
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole (B372694) ring, indicating these are sites for electrophilic interaction. The hydrogen atom of the carboxylic acid and regions near the chlorine atom would likely exhibit positive potential, suggesting they are sites for nucleophilic interaction.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or a nucleic acid. rjpn.org
Given that many pyrazole derivatives exhibit biological activity, molecular docking studies can be employed to predict the binding mode of this compound with various hypothetical protein targets. nih.govresearchgate.net For instance, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory drugs, and various kinases are targets for anticancer agents. rjpn.orgnih.gov Docking simulations place the ligand into the binding site of the protein and score the different poses based on their binding affinity. nih.gov This allows for the identification of the most favorable binding conformation and provides a hypothetical model of the ligand-protein complex.
Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions between this compound and the protein's active site can be performed. These interactions are crucial for the stability of the ligand-protein complex and are the basis of the molecule's biological activity. Common interactions include:
Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O group). The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl and pyrazole rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Halogen Bonds: The chlorine atom on the pyrazole ring can participate in halogen bonding, a non-covalent interaction with a nucleophilic site on the protein.
Pi-Pi Stacking: The aromatic rings of the ligand can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
Table 3: Hypothetical Ligand-Protein Interactions for this compound with a Hypothetical Kinase Target
| Interaction Type | Ligand Functional Group | Protein Amino Acid Residue |
| Hydrogen Bond | Carboxylic Acid (-OH) | Asp145 |
| Hydrogen Bond | Pyrazole Nitrogen | Gln85 |
| Hydrophobic Interaction | Phenyl Ring | Leu27, Val35 |
| Pi-Pi Stacking | Pyrazole Ring | Phe80 |
| Halogen Bond | Chloro Group | Ser10 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or property descriptors of a series of compounds with their biological activities. For novel compounds like this compound, where extensive experimental data may be limited, QSAR models developed for analogous structures can provide valuable predictive insights into their potential biological effects.
Development of QSAR Models for Analogues based on Theoretical Descriptors
While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining models developed for structurally related pyrazole and benzoic acid derivatives. These models utilize a variety of theoretical molecular descriptors to predict biological activities such as antimicrobial, anti-inflammatory, or anticancer effects.
The development of a robust QSAR model typically involves the following steps:
Selection of a dataset of molecules with known biological activities. For analogues of this compound, this would include a series of pyrazole-containing compounds with varying substituents.
Calculation of molecular descriptors. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric, electronic, and hydrophobic fields) descriptors.
Model building using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to establish a mathematical relationship between the descriptors and the biological activity.
Model validation to assess the predictive power and robustness of the developed model, often through internal and external validation techniques.
Commonly used theoretical descriptors in QSAR studies of pyrazole derivatives include:
| Descriptor Category | Examples of Descriptors | Relevance to Biological Activity |
| Constitutional (1D) | Molecular Weight, Number of specific atom types (e.g., N, O, Cl), Number of rotatable bonds | Influences overall size, polarity, and flexibility, which can affect binding to biological targets. |
| Topological (2D) | Wiener index, Kier & Hall connectivity indices, Balaban index | Describe the atomic connectivity and branching of a molecule, which can relate to its shape and accessibility to binding sites. |
| Geometrical (3D) | Molecular surface area, Molecular volume, Principal moments of inertia | Relate to the size and shape of the molecule, which are critical for steric interactions with a receptor. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Partial atomic charges, Electrostatic potential | Provide insights into the electronic properties of the molecule, such as its reactivity and ability to participate in electrostatic interactions. |
| Field-Based (3D-QSAR) | Steric fields (CoMFA), Electrostatic fields (CoMFA), Hydrophobic fields (CoMSIA), H-bond donor/acceptor fields (CoMSIA) | Map the spatial distribution of properties around the molecules, providing a detailed 3D picture of the structural requirements for activity. tandfonline.com |
For instance, 3D-QSAR studies on pyrazole derivatives have successfully employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for various activities. tandfonline.com These models have demonstrated high correlation coefficients (r²) and predictive abilities (q²), indicating their reliability in forecasting the activity of new analogues. eurjchem.com
Interpretation of Structural Features Contributing to Predicted Activities
The interpretation of QSAR models allows for the identification of key structural features that positively or negatively influence the biological activity of a compound. For this compound, insights can be drawn from the analysis of QSAR models of similar pyrazole-containing molecules.
Electronic Effects: The presence of the electron-withdrawing chlorine atom on the pyrazole ring and the carboxylic acid group on the benzoic acid ring significantly influences the electronic distribution of the entire molecule. QSAR models often reveal that specific electrostatic potentials and partial charges on certain atoms are crucial for interaction with biological targets. For example, a negative electrostatic potential around the carboxylic acid group would be important for forming hydrogen bonds with a receptor.
Hydrophobic Effects: The lipophilicity of the molecule, influenced by the chloro and phenyl groups, plays a role in its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. QSAR models often include descriptors related to the octanol-water partition coefficient (logP) to quantify this effect.
Specific Substituent Contributions:
3-chloro-pyrazolyl group: The chlorine atom at the 3-position of the pyrazole ring can contribute to both steric and electronic interactions. Its electronegativity can influence the acidity of the pyrazole ring protons and its size can impact the fit within a binding site.
1-yl-benzoic acid moiety: The linkage of the benzoic acid at the 1-position of the pyrazole is critical. The carboxylic acid group can act as a hydrogen bond donor and acceptor, a common feature for interaction with biological macromolecules. The ortho positioning of the carboxylic acid group on the benzoic acid ring will likely lead to specific conformational preferences.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In silico ADME predictions are crucial in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. These computational tools estimate how a molecule will be processed by the body, helping to identify potential liabilities before significant resources are invested.
Computational Assessment of Molecular Descriptors Relevant to Biological Distribution and Metabolism
A variety of molecular descriptors can be computationally calculated to predict the ADME properties of this compound. These predictions are often based on established rules and models derived from large datasets of known drugs. nih.gov
| ADME Property | Relevant Molecular Descriptors | Predicted Profile for this compound |
| Absorption | Lipinski's Rule of Five (Molecular Weight < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10), Topological Polar Surface Area (TPSA) | The compound is expected to comply with Lipinski's rules, suggesting good potential for oral absorption. The TPSA, influenced by the carboxylic acid and pyrazole nitrogens, will be a key factor in its permeability. |
| Distribution | logP, logD (logP at physiological pH), Plasma Protein Binding (PPB) | The predicted logP will indicate its tendency to partition into fatty tissues. The acidic nature of the carboxylic acid group means its logD at pH 7.4 will be lower than its logP, potentially limiting its distribution into the central nervous system. High PPB might be anticipated due to its acidic nature. |
| Metabolism | Identification of potential sites of metabolism (e.g., cytochrome P450) | The pyrazole and benzoic acid rings are potential sites for oxidative metabolism. The carboxylic acid group is a likely site for conjugation reactions. |
| Excretion | Molecular weight, Polarity | The compound and its metabolites are likely to be excreted renally, facilitated by the polarity of the carboxylic acid group. |
These descriptors are often visualized using tools like bioavailability radars, which provide a quick assessment of a compound's drug-likeness. mdpi.com For this compound, such an analysis would likely indicate a favorable profile in terms of size, polarity, and flexibility, suggesting it has the potential to be a viable drug candidate from a pharmacokinetic perspective.
Prediction of Metabolic Pathways and Metabolite Structures (theoretical)
Based on the known metabolism of pyrazoles and benzoic acids, the theoretical metabolic pathways for this compound can be predicted. nih.gov The primary metabolic transformations are expected to involve Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism:
Oxidative Metabolism: The cytochrome P450 (CYP) enzyme system is likely to be involved in the oxidation of the molecule.
Hydroxylation of the pyrazole ring: The pyrazole ring can undergo hydroxylation at the available carbon positions.
Hydroxylation of the benzoic acid ring: The aromatic ring of the benzoic acid moiety is also susceptible to hydroxylation.
N-oxidation: The nitrogen atoms of the pyrazole ring could potentially undergo oxidation.
Phase II Metabolism:
Conjugation Reactions: The presence of the carboxylic acid group makes the molecule a prime candidate for conjugation reactions.
Glucuronidation: The carboxylic acid can be conjugated with glucuronic acid to form a more water-soluble glucuronide metabolite.
Amino acid conjugation: The carboxylic acid could also be conjugated with amino acids such as glycine (B1666218).
Sulfate conjugation: If hydroxylation occurs in Phase I, the resulting hydroxyl groups can be conjugated with sulfate.
Predicted Metabolite Structures:
Based on these pathways, some of the predicted major metabolites of this compound include:
Hydroxylated derivatives on either the pyrazole or benzoic acid ring.
The glucuronide conjugate of the parent compound.
The glycine conjugate of the parent compound.
It is important to note that these are theoretical predictions and would require experimental validation through in vitro and in vivo metabolism studies.
Investigation of Biological Activities and Structure Activity Relationships Sar of 2 3 Chloro 1h Pyrazol 1 Yl Benzoic Acid and Its Analogues Excluding Human Clinical Data
In Vitro Biological Screening and Target Identification
The investigation into 2-(3-chloro-1H-pyrazol-1-yl)benzoic acid and its analogues has revealed a range of biological activities, primarily centered on enzyme inhibition, antiproliferative effects against cancer cells, and antimicrobial properties. These activities are explored through various in vitro assays.
Analogues of this compound have demonstrated inhibitory activity against several key enzymes. The pyrazole (B372694) nucleus is a cornerstone in the development of compounds targeting various enzymes. nih.gov
Fatty Acid Biosynthesis (FAB) Inhibitors: A series of novel pyrazole derivatives have been identified as inhibitors of fatty acid biosynthesis (FAB). nih.gov CRISPRi studies confirmed this mode of action, positioning these compounds as potential antibacterial agents that target this essential metabolic pathway. nih.gov
Kinase Inhibition: The pyrazole scaffold is prominent in the design of kinase inhibitors for various diseases, particularly cancer. nih.gov While specific data for this compound is not detailed, related 3,5-diaryl-1H-pyrazole analogues have been shown to induce apoptosis in cancer cells, partly by inhibiting the Protein Kinase B (Akt) activity. nih.gov This suggests the potential for this structural class to interfere with crucial cell signaling pathways. nih.gov
Urate Transporter 1 (URAT-1) Inhibition: In a study focused on hyperuricemia, a series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids were developed as inhibitors of urate transporter 1 (URAT-1). nih.gov One compound in this series demonstrated a half-maximal inhibitory concentration (IC₅₀) value of 3.36 μM against URAT-1. nih.gov
Other Enzymes: Pyrazole derivatives have also been reported as inhibitors of other enzymes, such as N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, as well as DNA gyrase and topoisomerase IV. nih.govnih.gov
Current research literature on this compound and its direct analogues does not extensively feature data from receptor binding assays for targets such as G-protein coupled receptors (GPCRs) or nuclear receptors. The primary focus of published studies has been on enzyme inhibition and cell-based functional outcomes like antiproliferative and antimicrobial effects.
Numerous studies have evaluated the antiproliferative and apoptosis-inducing effects of pyrazole-containing compounds, including analogues of this compound, across various cancer cell lines.
The cytotoxic effects are often attributed to the induction of apoptosis, a form of programmed cell death. nih.gov A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and evaluated as potential inhibitors of Bcl-2, a key anti-apoptotic protein. rsc.org Several of these compounds showed significant cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines, with IC₅₀ values ranging from 3.9 to 35.5 μM for MCF-7 cells. rsc.org The mechanism involves the activation of pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.org
Similarly, 3,5-diaryl-1H-pyrazole analogues demonstrated potent activity against ovarian (OVCA), colon (SW620), lung (H460), and gastric (AGS) cancer cells, with one compound showing GI₅₀ values between 0.67 and 0.89 μM. nih.gov The mechanism for this analogue in OVCA cells was linked to the inhibition of Akt activity and the activation of the mitochondrial apoptotic pathway, evidenced by the activation of caspase-9 and caspase-3, and the cleavage of PARP. nih.gov
Other pyrazole derivatives have been found to cause cell cycle arrest at the G2/M phase and induce apoptosis through caspase-3 activation. najah.edu Furthermore, novel acrylonitrile (B1666552) chalcones containing a pyrazole moiety were found to be highly effective against colorectal carcinoma (HCT116), up-regulating the apoptotic BAX gene and the p53 tumor suppressor gene while down-regulating the anti-apoptotic bcl2 gene. nih.gov
Table 1: Antiproliferative Activity of Selected Pyrazole Analogues
Analogues of this compound have been extensively studied for their antimicrobial properties, demonstrating potent activity against a variety of Gram-positive bacteria, including drug-resistant strains. nih.gov
The antimicrobial efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. Structure-activity relationship (SAR) studies show that substitutions on the pyrazole-benzoic acid scaffold significantly influence potency.
For instance, in one series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, a 3-chlorophenyl derivative showed MIC values ranging from 6.25 to 50 μg/mL against various Gram-positive strains. Disubstituted aniline (B41778) derivatives generally showed better activity than mono-substituted ones. A 3-chloro-4-methyl derivative was a potent inhibitor of S. aureus strains with MICs of 3.12–6.25 µg/mL. The bis(trifluoromethyl)aniline derivative was identified as the most potent in the series, with MIC values as low as 0.78 μg/mL.
In another study involving fluorophenyl-substituted pyrazole derivatives, a bischloro-substituted hydrazone derivative was the most potent, with an MIC of 0.39 μg/mL against a multi-drug resistant S. aureus strain (Sa92). A 3-chloro-2-fluoro derivative also showed very good activity with an MIC as low as 0.78 μg/mL.
The ratio of Minimum Bactericidal Concentration (MBC) to MIC determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). An MBC/MIC ratio of no more than four indicates bactericidal action. Several of the potent pyrazole hit compounds were found to be bactericidal against strains like B. subtilis and S. epidermidis.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Analogues Against Gram-Positive Bacteria
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to treat. Several pyrazole derivatives have shown efficacy in both preventing the formation of biofilms and eradicating pre-formed ones. nih.gov
In studies against Enterococcus faecalis, one potent compound inhibited over 90% of biofilm growth at concentrations of 2x, 1x, and 0.5x its MIC. Another compound also inhibited over 90% of biofilm formation at 2x MIC. The compounds also demonstrated an ability to eradicate existing biofilms. A bis(trifluoromethyl)aniline derivative was a moderate biofilm eradicator of S. aureus, eliminating approximately 80% of the biofilm at 2x MIC. These studies indicate that pyrazole-benzoic acid analogues can effectively combat bacteria in both their free-floating (planktonic) and biofilm-associated states. nih.gov
Antimicrobial Activity Studies in Bacterial or Fungal Cell Lines
Resistance Development Assays in Microbial Models
The emergence of antimicrobial resistance necessitates the evaluation of new chemical entities for their potential to select for resistant strains. For analogues of this compound, particularly pyrazole derivatives with antibacterial properties, resistance development has been assessed using multi-passage resistance selection studies. In these assays, bacterial strains, such as Staphylococcus aureus and Enterococcus faecalis, are exposed to sub-lethal concentrations of the test compounds over multiple generations. nih.govnih.gov The minimum inhibitory concentration (MIC) is determined at each passage to monitor for any increase, which would signify the development of resistance.
Studies on certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have shown that bacteria exhibit a low tendency to develop resistance. nih.gov For some of these compounds, the MIC value did not increase by more than two-fold over the course of the study, suggesting a stable antibacterial effect and a lower propensity for resistance development compared to some clinically used antibiotics. nih.govnih.gov These findings are significant as they indicate that compounds based on the pyrazole-benzoic acid scaffold may offer a durable therapeutic window against susceptible pathogens.
Mechanistic Studies at the Cellular and Subcellular Level
Understanding the mechanism of action is crucial for the development of any new therapeutic agent. For this compound and its analogues, various studies have been undertaken to explore their effects at the cellular and subcellular levels.
Cellular Permeability and Accumulation Studies
The efficacy of a compound is often dependent on its ability to penetrate the cell membrane and accumulate at its site of action. For pyrazole-based antibacterial agents, the mode of action has been linked to the permeabilization of the cell membrane. nih.gov This can be determined through assays such as flow cytometry and protein leakage studies. nih.gov For instance, studies on certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives suggest that their antibacterial activity may stem from their ability to disrupt the bacterial cell membrane. nih.gov The uptake of various structurally diverse compounds, including some anticancer drugs, has been shown to be enhanced by inhibitors of phosphodiesterase type 5 (PDE5), which can increase endocytosis-mediated cellular uptake. nih.gov
Investigation of Macromolecular Synthesis Inhibition (e.g., DNA, RNA, protein, fatty acid synthesis)
To pinpoint the intracellular targets of these compounds, macromolecular synthesis inhibition studies are employed. These assays typically involve treating bacterial or cancer cells with the compound of interest and measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and fatty acids.
Investigations into the mode of action of some 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives revealed a broad range of inhibitory effects on macromolecular synthesis, suggesting targets that have a global impact on bacterial cell function. nih.gov Furthermore, CRISPRi studies have identified some 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as inhibitors of fatty acid biosynthesis (FAB). nih.gov Fatty acid synthesis is a critical pathway in bacteria and is a validated target for antibacterial drugs. nih.gov The inhibition of this pathway can lead to the disruption of cell membrane integrity and ultimately cell death. Some pyrazole derivatives have also been reported as DNA gyrase and topoisomerase IV inhibitors, enzymes essential for DNA replication. nih.gov
Analysis of Cell Cycle Perturbations
In the context of anticancer research, the effect of compounds on the cell cycle is a key area of investigation. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.
For instance, a study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives demonstrated that a particular compound caused a significant cell cycle arrest in the S-phase in Jurkat cells, a human leukemia cell line. nih.gov It also increased the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov Such perturbations of the cell cycle can inhibit the proliferation of cancer cells and are a hallmark of many successful anticancer drugs.
Intracellular Target Engagement Studies
Identifying the direct molecular targets of a compound is a critical step in understanding its mechanism of action. While specific intracellular target engagement studies for this compound are not widely reported, research on related pyrazole derivatives provides insights into potential targets. For example, some phenylpyrazole derivatives have been identified as selective inhibitors of MCL-1, an anti-apoptotic protein of the BCL-2 family, which is overexpressed in various cancers. nih.gov These studies utilize techniques such as docking-based virtual screening and binding affinity assays to confirm target engagement. nih.gov
In Vivo Preclinical Efficacy Studies in Animal Models (Excluding Human Clinical Data)
Preclinical in vivo studies in animal models are essential to evaluate the efficacy of a compound in a living organism before it can be considered for human trials. These studies can provide valuable information on the compound's therapeutic potential, pharmacokinetics, and optimal dosing regimens.
For certain 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives with antibacterial activity, in vivo studies in C. elegans have shown that these compounds are effective in rescuing the worms from bacterial infections. nih.gov In the context of anticancer research, in vivo mouse model studies of some 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives showed no harmful effects at certain doses. nih.gov
Efficacy Evaluation in Disease-Relevant Animal Models (e.g., infection models, inflammation models)
Comprehensive searches of available scientific literature did not yield specific studies evaluating the efficacy of this compound in disease-relevant animal models. While numerous pyrazole derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties in various animal models, data pertaining specifically to the in vivo efficacy of this compound in infection or inflammation models is not present in the reviewed literature.
For context, studies on analogous compounds often utilize models such as lipopolysaccharide (LPS)-induced inflammation in rodents to assess anti-inflammatory potential or bacterial challenge models to determine antimicrobial efficacy in vivo. For instance, other pyrazole-containing compounds have been shown to reduce inflammatory markers or bacterial load in such models. However, without direct experimental evidence, the performance of this compound in these or any other animal models remains uncharacterized.
Pharmacodynamic Endpoints in Animal Systems
There is no specific information available from the conducted research regarding the pharmacodynamic endpoints of this compound in animal systems. Pharmacodynamic studies would typically investigate the compound's mechanism of action and its effects on the body, such as target engagement and downstream physiological changes.
For other pyrazole derivatives with anti-inflammatory activity, common pharmacodynamic endpoints evaluated in animal models include the modulation of inflammatory mediators like cytokines (e.g., TNF-α, IL-1β) and enzymes involved in the inflammatory cascade (e.g., cyclooxygenase-2 or COX-2). In infection models, endpoints might include the reduction of bacterial burden in tissues or fluids. The specific pharmacodynamic profile of this compound has not been reported in the public domain.
Metabolomic Profiling in Animal Tissues
No studies detailing the metabolomic profiling of this compound in animal tissues were identified in the conducted literature search. Metabolomic analyses are crucial for understanding the metabolic fate of a compound and its impact on endogenous metabolic pathways within an organism. Such studies would provide insights into the biotransformation of this compound and could help identify its metabolites and any potential off-target effects. The absence of this data means that the metabolic impact of this specific compound in animal systems is currently unknown.
Mechanistic Basis of Action and Pathway Modulation by 2 3 Chloro 1h Pyrazol 1 Yl Benzoic Acid
Elucidation of Molecular Targets and Pathways
Comprehensive understanding of a compound's mechanism of action relies on modern analytical techniques that can map its interactions within a biological system.
Proteomic and Transcriptomic Analysis in Treated Cells or Animal Models
Currently, there are no published studies that have employed proteomic or transcriptomic approaches to identify global changes in protein and gene expression in cells or animal models treated with 2-(3-chloro-1H-pyrazol-1-yl)benzoic acid. Such studies would be invaluable in identifying potential protein targets and signaling pathways that are perturbed by the compound.
Kinase Profiling and Phosphorylation Cascades
While many pyrazole (B372694) derivatives are known to target kinases, specific kinase profiling assays for this compound have not been documented in the available literature. Therefore, its effect on phosphorylation cascades remains unknown.
Gene Expression Modulation
Without transcriptomic data, it is not possible to detail any specific modulation of gene expression by this compound.
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
SAR studies are crucial for optimizing lead compounds and understanding the chemical features necessary for their biological activity.
Identification of Pharmacophores and Key Binding Elements
The specific pharmacophores and key binding elements of this compound responsible for any potential biological activity have not been defined. This would require the synthesis and evaluation of a series of related analogues to identify the critical structural motifs.
Mapping of Structural Variations to Mechanistic Outcomes
As there are no published SAR studies for this compound, it is not possible to map any structural variations to specific mechanistic outcomes. Such an analysis would depend on comparative studies with structurally similar compounds, which are not available in the context of a defined biological mechanism for the parent compound.
Future Directions and Research Opportunities
Refinement of Synthetic Strategies for Enhanced Accessibility
While various methods exist for the synthesis of pyrazole (B372694) derivatives, further refinement is necessary to improve the accessibility, yield, and cost-effectiveness of producing "2-(3-chloro-1H-pyrazol-1-yl)benzoic acid" and its analogues. Current strategies often involve multi-step processes that can be time-consuming and generate significant waste.
Future research could focus on:
Green Synthesis Approaches: Utilizing environmentally friendly solvents and catalysts, such as the use of ionic liquids like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions, can lead to more sustainable synthetic routes.
One-Pot Reactions: Developing one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency and reduce purification costs. This could be adapted from existing methods like the Claisen-Schmidt condensation followed by cyclization.
Flow Chemistry: Implementing continuous flow chemistry processes could enable large-scale production with better control over reaction parameters, leading to higher purity and yields.
Novel Catalytic Systems: Investigating new catalysts, such as copper-based systems for coupling reactions of iodo-benzoic acid derivatives with pyrazoles, could offer milder reaction conditions and improved regioselectivity. Established methods like the Suzuki coupling, used for preparing related compounds, could also be optimized for this specific scaffold.
A comparison of potential synthetic strategies is presented below:
| Strategy | Potential Advantages | Key Research Focus |
| Green Synthesis | Reduced environmental impact, increased safety | Development of recyclable catalysts and use of benign solvents. |
| One-Pot Reactions | Increased efficiency, reduced waste, lower cost | Optimization of reaction sequences and conditions to minimize side products. |
| Flow Chemistry | High throughput, precise process control, enhanced safety | Reactor design and optimization for continuous production. |
| Novel Catalysis | Milder conditions, higher yields, improved selectivity | Discovery and application of new metal-based or organocatalysts. |
Advanced Computational Approaches for Rational Design of Novel Analogues
Computational chemistry has become an essential tool in modern drug discovery, offering a cost-effective and efficient way to design and screen novel compounds. For "this compound," advanced computational methods can guide the rational design of analogues with improved pharmacological profiles.
Key computational approaches include:
Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to a biological target, helping to identify potential protein interactions and guide structural modifications to enhance potency.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules, aiding in the understanding of their chemical behavior.
Molecular Dynamics (MD) Simulations: MD simulations explore the dynamic behavior and conformational flexibility of molecules over time, providing a more realistic picture of their interactions with biological targets in a physiological environment.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of pyrazole derivatives with their biological activity, enabling the prediction of the potency of newly designed analogues.
These computational tools can be integrated to create a robust pipeline for identifying lead compounds and optimizing their properties before undertaking expensive and time-consuming laboratory synthesis.
Exploration of Broader Biological Activities and Therapeutic Areas (Conceptual)
The pyrazole nucleus is associated with a vast spectrum of biological activities. While the specific activities of "this compound" may be under investigation, the general class of pyrazole-containing compounds has shown promise in numerous therapeutic areas. This provides a conceptual framework for exploring the broader potential of this specific molecule.
| Potential Therapeutic Area | Rationale based on Pyrazole Derivatives |
| Oncology | Pyrazole analogues have demonstrated cytotoxic effects against various cancer cell lines, including human breast cancer. Potential mechanisms include the inhibition of enzymes like PARP. |
| Inflammatory Diseases | Many clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core, such as celecoxib, phenylbutazone, and dipyrone. |
| Infectious Diseases | Derivatives have shown significant antibacterial and antifungal activity. They are being investigated as potential agents against resistant pathogens like MRSA. |
| Neurological Disorders | Certain pyrazole compounds exhibit antidepressant, anticonvulsant, and neuroprotective properties. |
| Cardiovascular Diseases | Some pyrazole-containing drugs target the cardiovascular system. |
| Pain Management | The analgesic properties of pyrazole derivatives are well-documented, with some acting via opioid receptor activation. |
Future research should involve broad-spectrum screening of "this compound" and its analogues against a diverse panel of biological targets to uncover novel therapeutic applications.
Development of Advanced Delivery Systems for In Vivo Studies
A significant challenge in drug development is ensuring that a promising compound reaches its target in the body in sufficient concentration. Small molecules like "this compound" often face issues with poor solubility and bioavailability. Advanced drug delivery systems (DDS) can overcome these limitations.
Conceptual delivery strategies include:
Nanoparticle-Based Systems: Encapsulating the compound in nanoparticles can enhance its solubility, protect it from degradation, and enable targeted delivery to specific tissues, such as tumors.
Liposomes: These are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.
Polymeric Nanoparticles: Natural or synthetic polymers can be used to create a matrix where the drug is either entrapped or covalently bound.
Prodrug Strategies: The molecule can be chemically modified into an inactive prodrug that, once administered, is converted into the active form by metabolic processes in the body. This can improve absorption and distribution.
Stimuli-Responsive Systems: "Smart" delivery systems can be designed to release the drug only in response to specific triggers, such as changes in pH or temperature, which are often characteristic of diseased tissues.
These advanced formulations are crucial for translating promising in vitro results into effective in vivo therapeutic outcomes.
Unveiling Novel Mechanisms of Action
Understanding how a compound exerts its biological effect at the molecular level is fundamental to its development as a therapeutic agent. For pyrazole derivatives, a variety of mechanisms have been identified. For example, some exhibit antioxidant effects by inhibiting enzymes like NADPH oxidase, which is involved in the production of reactive oxygen species (ROS). Others, like niraparib, function by inhibiting PARP enzymes, leading to DNA damage and cell death in cancer cells.
Future research into the mechanism of action of "this compound" could involve:
Target Identification Studies: Using techniques like affinity chromatography and proteomics to identify the specific proteins or enzymes that the compound binds to.
Pathway Analysis: Investigating how the compound affects various cellular signaling pathways to understand its downstream effects.
In Vitro and In Vivo Models: Utilizing cell cultures and animal models to confirm the mechanism of action and its relevance to disease pathology.
Discovering a novel mechanism of action could open up entirely new therapeutic possibilities and provide a strong basis for further drug development.
Challenges and Perspectives in Translating Research Findings (Conceptual)
The path from a promising laboratory compound to a clinically approved drug is long, complex, and fraught with challenges. Only a very small fraction of compounds that show initial promise ever reach the market. The development of "this compound" would likely face similar hurdles.
Key Challenges:
Preclinical Efficacy and Safety: Demonstrating a lack of efficacy in human-relevant models is a primary reason for drug failure, despite promising results in initial cell-based or animal studies. Thorough preclinical safety and toxicology studies are essential.
Manufacturing and Scale-Up (CMC): Developing a robust, scalable, and cost-effective manufacturing process is a major regulatory and logistical challenge. Issues with Chemistry, Manufacturing, and Controls (CMC) can lead to significant delays in regulatory approval.
Bioavailability and Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is critical for its success. Poor bioavailability remains a major obstacle for many small molecules.
Regulatory Hurdles: Navigating the complex regulatory landscape of agencies like the FDA requires extensive data on safety, efficacy, and manufacturing quality.
Financial Investment: The cost of drug development is substantial, and securing funding, particularly for small or emerging companies, can be difficult.
Perspectives: Despite these challenges, the unique chemical properties of the pyrazole scaffold continue to make it an attractive starting point for drug discovery. By leveraging advanced computational tools, refined synthetic methods, and innovative drug delivery technologies, researchers can increase the probability of translating basic scientific findings into clinically meaningful therapies. A strategic approach that anticipates and addresses these translational challenges early in the development process will be crucial for success.
Q & A
Q. What are the optimal synthetic routes for 2-(3-chloro-1H-pyrazol-1-yl)benzoic acid?
- Methodological Answer: The synthesis typically involves coupling a substituted pyrazole with a benzoic acid derivative. A common approach is to react 3-chloro-1H-pyrazole with 2-halobenzoic acid (e.g., 2-bromo- or 2-iodobenzoic acid) using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in the presence of a base like cesium carbonate. This method is analogous to multi-step coupling reactions described for structurally related pyrazole-benzoic acid derivatives . For regioselective chloro-substitution, ensure inert conditions (e.g., nitrogen atmosphere) and controlled temperatures (40–100°C) to minimize side reactions .
Q. Which spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer: Use a combination of NMR (¹H, ¹³C) to confirm substituent positions on the pyrazole and benzoic acid moieties. IR spectroscopy can identify carboxyl (-COOH) and C-Cl stretches. High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is ideal; SHELX programs (e.g., SHELXL) are widely used for refinement . Thermal stability can be assessed via TGA/DTA, as demonstrated for pyrazolyl-benzimidazole analogs .
Q. What are the key considerations in crystallizing this compound for X-ray analysis?
- Methodological Answer: Optimize crystallization using slow evaporation from polar aprotic solvents (e.g., DMF or DMSO). Ensure high purity (>95%) to avoid twinning. For SCXRD, collect high-resolution data (≤1.0 Å) to resolve potential disorder in the chloro-pyrazole group. SHELXD or SHELXE can assist in phase determination, especially for small molecules . Reference analogous pyridazine-pyrazole structures for lattice parameter comparisons .
Advanced Research Questions
Q. How to resolve discrepancies in spectral data between computational predictions and experimental results?
- Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data. Adjust computational models by incorporating explicit solvent molecules (e.g., water or DMSO). For UV-Vis or fluorescence mismatches, verify transition states using TD-DFT. Cross-validate with crystallographic data to confirm molecular geometry .
Q. What strategies improve low yields in the coupling reaction of pyrazole and benzoic acid derivatives?
- Methodological Answer: Low yields may stem from steric hindrance or competing side reactions. Optimize by:
- Using bulky ligands (e.g., tert-butyl XPhos) to enhance catalytic efficiency .
- Pre-activating the benzoic acid via esterification (e.g., methyl ester) to increase reactivity .
- Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to balance deprotonation and minimize hydrolysis .
Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry.
Q. How does the 3-chloro substitution on the pyrazole ring influence electronic properties?
- Methodological Answer: The electron-withdrawing chloro group reduces electron density on the pyrazole, altering reactivity in electrophilic substitutions. Use cyclic voltammetry to measure redox potentials, comparing with non-chlorinated analogs. Computational NBO analysis can quantify charge distribution. Spectroscopically, observe shifts in ¹H NMR (deshielding of adjacent protons) and IR (C-Cl stretch ~550 cm⁻¹) .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer:
- Halogen scrambling: Use anhydrous conditions and avoid excess halide sources.
- Ester hydrolysis: Employ protecting groups (e.g., tert-butyl esters) for the benzoic acid .
- Pyrazole dimerization: Lower reaction temperatures (<80°C) and use dilute solutions.
Characterize by-products via LC-MS/HRMS and adjust reaction time or catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
